molecular formula C25H21ClN6O2 B2768242 2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540505-30-4

2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2768242
CAS No.: 540505-30-4
M. Wt: 472.93
InChI Key: FDXKANNRGCIFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the triazolopyrimidine class, which is characterized by a fused bicyclic structure combining triazole and pyrimidine rings. This scaffold is frequently modified to explore pharmacological activities, including kinase inhibition and antibacterial properties. Key structural features of the compound include:

  • A 2-chlorophenyl group at position 2, which enhances lipophilicity and may influence receptor binding.
  • A pyridin-4-yl group at position 7, contributing to π-π stacking interactions.
  • A methyl group at position 5, sterically stabilizing the core structure.

Synthetic routes for analogous triazolopyrimidines typically involve multi-component reactions under mild conditions, as seen in and .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN6O2/c1-15-21(24(33)29-19-9-5-6-10-20(19)34-2)22(16-11-13-27-14-12-16)32-25(28-15)30-23(31-32)17-7-3-4-8-18(17)26/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXKANNRGCIFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3Cl)N1)C4=CC=NC=C4)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 540505-28-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H21ClN6O2C_{25}H_{21}ClN_{6}O_{2} with a molecular weight of approximately 472.9 g/mol. The structure features a triazolo-pyrimidine core which is known for various pharmacological activities.

PropertyValue
Molecular Formula C25H21ClN6O2
Molecular Weight 472.9 g/mol
CAS Number 540505-28-0

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that triazole derivatives can inhibit cancer cell growth through multiple pathways, including apoptosis induction and cell cycle arrest. The specific compound under discussion has been evaluated against several cancer types:

  • Breast Cancer (MCF-7) : The compound demonstrated notable cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • Colon Cancer (HCT-116) : Similar studies revealed comparable antiproliferative effects, suggesting a broad spectrum of activity against different tumor types.

The biological activity of this compound may be attributed to its ability to interfere with nucleic acid synthesis and modulate key signaling pathways involved in cell proliferation and survival. The presence of the triazole ring is particularly significant as it can act as a potent inhibitor of enzymes like dihydrofolate reductase (DHFR), although studies have indicated that this specific compound does not exhibit direct inhibitory activity against DHFR but may engage alternative mechanisms.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various 1,2,4-triazolo derivatives and evaluated their biological activities. The synthesized compounds were tested against breast and colon cancer cell lines, revealing that certain derivatives exhibited IC50 values in the micromolar range, indicating promising anticancer properties .
  • Comparative Analysis : In a comparative study involving triazole derivatives, the compound showed enhanced activity relative to other known anticancer agents. Its structure was optimized to improve binding affinity to target proteins involved in cancer progression .
  • In vitro Studies : In vitro assays demonstrated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses indicated an increase in sub-G1 population in treated cells, confirming apoptotic cell death .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C25H21ClN6O2
  • Molecular Weight : 472.9 g/mol
  • CAS Number : 540505-28-0

The structural features of this compound include a fused triazole and pyrimidine ring system, which are known for their biological activity and ability to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Studies have shown that modifications in the triazole and pyrimidine rings can enhance cytotoxicity against specific cancer types.

Antimicrobial Properties

The compound has demonstrated broad-spectrum antimicrobial activity. It has been tested against various bacterial strains, including resistant strains such as MRSA. The structure-activity relationship (SAR) studies suggest that substituents on the phenyl rings influence antibacterial efficacy significantly .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against enzymes involved in cancer progression and microbial resistance. For instance, it may act as a selective inhibitor for certain kinases or proteases that are crucial in cancer signaling pathways.

Anticancer Efficacy

In a study published in Molecules, researchers synthesized several triazolo-pyrimidine derivatives and assessed their anticancer activity against various cell lines. The results indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting potent anticancer effects .

Antibacterial Activity

Another investigation focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting its potential as a new antibacterial agent .

Enzyme Inhibition Studies

A recent study evaluated the inhibition of specific enzymes by this compound. The results indicated that it could effectively inhibit certain kinases involved in tumorigenesis, providing a rationale for its use in cancer therapy .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally similar derivatives reported in the literature:

Compound ID/Name Substituents (Positions) Yield (%) Melting Point (°C) HRMS (ESI) m/z [M+H]+ Key References
Target Compound 2-ClPh (2), Pyridin-4-yl (7), 5-Me, N-(2-MeOPh)-6-carboxamide N/A N/A N/A -
5j () 2-amino (2), 4-NO₂Ph (N-substituent), 3,4,5-OMePh (7) 43 319.9–320.8 453.1677
5k () 2-amino (2), 4-BrPh (N-substituent), 3,4,5-OMePh (7) 54 280.1–284.3 513.0870
5g () 2-amino (2), 4-ClPh (N-substituent), 3,4,5-OMePh (7) N/A N/A 477.2245
Compound 1 () Benzylthio (2), 4-iPrPh (7) 33 N/A N/A
7-(2-MeOPh)-N-(4-MeOPh)-2-Thienyl () 2-Thienyl (2), 2-MeOPh (7), 4-MeOPh (N-substituent) N/A N/A 473.55 (Molar Mass)

Key Observations :

  • Substituent Effects on Yield : Derivatives with electron-withdrawing groups (e.g., nitro in 5j) exhibit lower yields (43%) compared to bromo-substituted analogs (54% for 5k) .
  • Thermal Stability : Higher melting points (>300°C) are observed in nitro-substituted derivatives (e.g., 5j), likely due to enhanced crystallinity from polar groups .

Spectroscopic and Crystallographic Data

  • NMR Trends : In , NMR chemical shifts for triazolopyrimidines revealed that substituents at positions 2 and 7 significantly alter proton environments in regions A (positions 39–44) and B (29–36) . For example, the pyridin-4-yl group in the target compound would likely cause downfield shifts in aromatic protons compared to phenyl-substituted analogs.
  • Crystallography : The crystal structure of a related compound () shows triclinic symmetry with unit cell parameters a = 7.5884 Å, b = 10.7303 Å, and intermolecular interactions stabilizing the lattice .

Q & A

Basic: What synthetic strategies are commonly employed for preparing triazolopyrimidine derivatives like this compound?

Methodological Answer:
The synthesis typically involves multi-component reactions (MCRs) between aromatic aldehydes, β-keto esters, and aminotriazoles. For example, microwave-assisted condensation of 2-chlorobenzaldehyde, acetoacetamide, and 3-amino-5-(benzylthio)-1,2,4-triazole in ethanol at 323 K for 30 minutes yields analogous triazolopyrimidine derivatives with ~80% efficiency . Key steps include cyclocondensation and regioselective ring closure. Solvent choice (e.g., DMF, acetic acid) and catalysts (e.g., acidic additives) are critical for optimizing yield and purity .

Basic: How is the structural identity of this compound confirmed in academic research?

Methodological Answer:
Structural confirmation relies on a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridinyl signals at δ 7.1–8.5 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures, revealing dihedral angles (e.g., 87.03° between triazolopyrimidine and chlorophenyl rings) and π-π stacking interactions (centroid distances: 3.63–3.88 Å) .
  • HRMS : Validates molecular weight (e.g., calculated [M+H]+^+ for analogs: 524.55–536.71) .

Basic: What purification techniques are recommended for intermediates in its synthesis?

Methodological Answer:

  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates regioisomers .
  • Recrystallization : Ethanol or acetone yields single crystals for XRD analysis .
  • Salt formation : Acidic/basic workups (e.g., HCl/NaHCO3_3) remove unreacted starting materials .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?

Methodological Answer:

  • Substituent variation : Modifying the pyridinyl or chlorophenyl groups alters kinase inhibition. For example, replacing 4-hydroxyphenyl with 4-isopropylphenyl increases anti-inflammatory activity by enhancing hydrophobic interactions .
  • Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) correlate logP values with cellular permeability; analogs with logP <3.5 show improved bioavailability .
  • Bioisosteric replacement : Substituting sulfanyl groups with carboxamide enhances hydrogen bonding to ATP-binding pockets in kinase targets .

Advanced: What challenges arise in crystallographic analysis of triazolopyrimidine derivatives?

Methodological Answer:

  • Disorder in aromatic rings : Chlorophenyl and pyridinyl groups often exhibit positional disorder, requiring SHELXL restraints (e.g., SIMU/DELU) to refine anisotropic displacement parameters .
  • Twinned crystals : High-resolution data (d-spacing <0.8 Å) and twin law refinement (e.g., BASF parameter) resolve overlapping reflections .
  • Hydrogen bonding networks : NH···O interactions (2.8–3.2 Å) must be modeled with riding hydrogen atoms and isotropic displacement parameters .

Advanced: How can contradictory bioactivity data from in vitro assays be resolved?

Methodological Answer:

  • Dose-response validation : Replicate IC50_{50} measurements (e.g., 3–5 independent trials) minimize variability in enzyme inhibition assays .
  • Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler™) to identify cross-reactivity with non-target kinases .
  • Solubility correction : Adjust DMSO concentrations (<0.1% v/v) to prevent aggregation artifacts in cell-based assays .

Advanced: What strategies optimize reaction scalability for analogs of this compound?

Methodological Answer:

  • Flow chemistry : Continuous-flow reactors reduce reaction times (e.g., 30 minutes vs. 24 hours batch) and improve yields by 15–20% via precise temperature control .
  • DoE (Design of Experiments) : Taguchi orthogonal arrays identify critical factors (e.g., solvent ratio, catalyst loading) for robustness .
  • Green chemistry : Replace NMP with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.